2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine
Description
2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system containing both thiazole and pyridazine moieties, with chlorine atoms at the 2 and 7 positions.
Properties
Molecular Formula |
C5HCl2N3S |
|---|---|
Molecular Weight |
206.05 g/mol |
IUPAC Name |
2,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C5HCl2N3S/c6-4-3-2(1-8-10-4)9-5(7)11-3/h1H |
InChI Key |
JOBDLNNKFVECME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=N1)Cl)SC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dichloropyridazine with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less well-documented, but general oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products Formed
The major products formed from substitution reactions include derivatives with various functional groups replacing the chlorine atoms. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological activities . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar fused ring system and have been studied for their anticancer and enzyme inhibitory activities.
Uniqueness
2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
